Ethyl 4-[2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride
Description
Ethyl 4-[2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride is a piperazine derivative with a complex aryloxypropyl side chain. Its structure includes a central piperazine ring substituted with a carboxyethyl group and a hydroxyl-bearing propyl chain linked to a 2-isopropyl-5-methylphenoxy moiety.
Properties
IUPAC Name |
ethyl 4-[2-hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4.ClH/c1-5-25-20(24)22-10-8-21(9-11-22)13-17(23)14-26-19-12-16(4)6-7-18(19)15(2)3;/h6-7,12,15,17,23H,5,8-11,13-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJCGKKNPVWJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=C(C=CC(=C2)C)C(C)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride, commonly referred to as E4MP, is a chemical compound with a complex structure that includes a piperazine ring and various functional groups. This compound is part of the piperazine derivatives class, known for their diverse biological activities. Despite its potential, research on E4MP is limited, necessitating a comprehensive review of its biological activity based on available data.
- Molecular Formula : C20H33ClN2O4
- Molecular Weight : 400.94 g/mol
- CAS Number : 439130-77-5
Biological Activity Overview
Piperazine derivatives, including E4MP, exhibit a range of biological activities. The unique structural features of E4MP contribute to its potential therapeutic applications. The following sections detail the biological effects and mechanisms associated with this compound.
E4MP's biological activity can be attributed to its interactions with various biological molecules. The piperazine moiety and the carboxylate group are critical in mediating these interactions. Research indicates that compounds with similar structures often engage in receptor binding, enzyme inhibition, and modulation of neurotransmitter systems.
Pharmacological Effects
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CNS Activity :
- Piperazine derivatives are often explored for their central nervous system (CNS) effects. E4MP may exhibit antidepressant or anxiolytic properties through modulation of serotonin and dopamine pathways.
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Antimicrobial Properties :
- Similar compounds have demonstrated antimicrobial activity, suggesting that E4MP may possess similar effects against bacterial and fungal strains.
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Antidepressant Effects :
- Some studies on related compounds indicate potential antidepressant properties, which could be explored further with E4MP.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to E4MP:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 4-(3-(2-(methoxycarbonyl)phenoxy)propyl)-1-piperazinecarboxylate | Contains methoxycarbonyl group | Antidepressant properties | Different substituent on aromatic ring |
| Ethyl 5-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy} | Hydroxyethyl substitution | CNS activity | Focus on different piperazine derivative |
| Ethyl 4-{2-hydroxy-3-[2-isopropyl-5-methylcyclohexyl]oxy}propane | Cyclohexane ring | Antimicrobial activity | Cyclohexane adds steric bulk |
This comparison highlights how variations in substituents and structural features can influence biological activity and therapeutic applications, showcasing the uniqueness of E4MP within its class.
Case Studies and Research Findings
Currently, specific published studies focusing solely on E4MP are scarce. However, insights can be drawn from research on structurally similar compounds:
-
Study on Piperazine Derivatives :
- A study investigated the antidepressant effects of piperazine derivatives, demonstrating significant efficacy in rodent models through modulation of neurotransmitter levels.
-
Antimicrobial Activity :
- Research into related compounds showed promising results against various microbial strains, indicating that E4MP may warrant similar investigations.
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Synthesis and Modification :
- The synthesis pathways for E4MP involve several steps that could be optimized for enhanced biological activity or specificity towards target receptors.
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Medicinal Chemistry
Ethyl 4-[2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride has been explored for its potential therapeutic applications, particularly in the field of medicinal chemistry. Piperazine derivatives are known for their diverse biological activities, including:
- Antidepressant Properties : Some studies suggest that similar compounds exhibit effects on serotonin receptors, potentially leading to antidepressant effects.
- CNS Activity : Research indicates that piperazine derivatives can influence central nervous system pathways, making them candidates for neurological disorders.
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents, enhancing its pharmacological profile. The typical synthetic pathway includes:
- Formation of Piperazine Ring : Utilizing appropriate precursors to create the piperazine structure.
- Substitution Reactions : Introducing hydroxy and alkoxy groups through electrophilic substitution.
- Carboxylation : Adding the carboxylate group to complete the synthesis.
These modifications are crucial for tailoring the compound's properties for specific applications in drug development.
Studies on the interactions of this compound with biological molecules are essential for understanding its mechanism of action. Key areas of investigation include:
- Receptor Binding Studies : Evaluating how this compound interacts with various receptors in the body.
- In Vitro Assays : Testing its efficacy against specific cell lines or biological targets.
Case Studies and Comparative Analysis
While specific case studies on this compound are scarce, comparative analysis with structurally similar compounds provides insights into its potential applications.
Comparative Table of Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 4-(3-(2-(methoxycarbonyl)phenoxy)propyl)-1-piperazinecarboxylate | Methoxycarbonyl group | Antidepressant properties | Different substituent on aromatic ring |
| Ethyl 5-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy} | Hydroxyethyl substitution | CNS activity | Focus on different piperazine derivative |
| Ethyl 4-{2-hydroxy-3-[2-isopropyl-5-methylcyclohexyl]oxy}propane | Cyclohexane ring | Antimicrobial activity | Cyclohexane adds steric bulk |
This comparative analysis highlights how variations in substituents and structural features can influence biological activity and therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Aryl Group Influence: The target compound’s 2-isopropyl-5-methylphenoxy group provides steric bulk and moderate lipophilicity, contrasting with the electron-withdrawing 4-chlorophenoxy group in Compound 9 and the smaller 3-chlorophenyl group in MM0421.09 .
- Linker Flexibility : Unlike HBK15’s ethoxyethyl spacer, the target compound’s hydroxypropyl linker may enhance hydrogen-bonding interactions but reduce metabolic stability due to hydroxyl susceptibility to oxidation .
Research Findings and Implications
- Metabolic Stability : Piperazine derivatives with hydroxyl groups (e.g., the target compound) often exhibit shorter half-lives than ether-linked analogs (e.g., HBK15) due to Phase II glucuronidation .
- Solubility vs. Bioavailability : The hydrochloride salt improves water solubility, but the aryl-isopropyl group may limit membrane permeability compared to less bulky analogs like MM0421.09 .
Q & A
Q. What analytical techniques are recommended for confirming the structural integrity and purity of the compound?
The compound’s structure and purity are validated using Nuclear Magnetic Resonance (NMR) for stereochemical analysis, Mass Spectrometry (MS) for molecular weight confirmation, and Thin-Layer Chromatography (TLC) to monitor reaction intermediates. For example, multi-step syntheses of structurally analogous piperazine derivatives require stringent reaction condition control (e.g., temperature, pH) and spectroscopic validation .
Q. What safety protocols are critical during handling and storage?
The compound’s handling requires personal protective equipment (PPE) (gloves, goggles, lab coats) due to potential skin/eye irritation. Storage should be in dry, ventilated environments away from oxidizers. Safety Data Sheets (SDS) for related piperazine derivatives emphasize avoiding inhalation and skin contact, with spill management using inert absorbents .
Q. How is the compound typically synthesized, and what are common intermediates?
Synthesis involves multi-step organic reactions , such as nucleophilic substitution or condensation, with intermediates like substituted phenoxypropyl or piperazine precursors. For example, similar compounds are synthesized via coupling reactions using reagents like EDC•HCl and HOBt, followed by purification via flash chromatography .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities across studies?
Discrepancies in receptor interaction data (e.g., CNS targets) may arise from variations in assay conditions (pH, ionic strength) or stereochemical impurities . Researchers should validate binding assays using standardized protocols (e.g., competitive inhibition studies with controls) and cross-reference with structural analogs. For instance, fluorophenyl-piperazine derivatives exhibit target selectivity dependent on substituent positioning .
Q. What experimental strategies optimize synthesis yield under varying conditions?
Yield optimization involves Design of Experiments (DoE) to test parameters like solvent polarity, catalyst loading, and reaction time. For example, piperazine carboxylates synthesized via esterification or alkylation show improved yields with anhydrous solvents and controlled temperature gradients (e.g., 60–80°C) .
Q. How does stereochemistry influence pharmacological activity, and how is it validated?
The compound’s stereochemistry (e.g., hydroxyl group orientation) affects target binding kinetics . Techniques like X-ray crystallography or chiral HPLC are used to confirm configuration. For dihydropyridine-containing analogs, enantiomeric purity correlates with activity at serotonin/dopamine receptors .
Q. What computational methods predict the compound’s metabolic stability and toxicity?
In silico tools (e.g., molecular docking, QSAR models) simulate interactions with cytochrome P450 enzymes or predict ADMET properties. Experimental validation via hepatocyte microsomal assays or Ames tests is recommended, as seen in studies of chlorophenyl-piperazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
